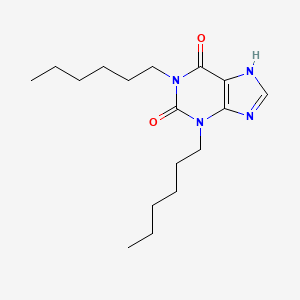![molecular formula C9H11NO3 B14318193 (8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol CAS No. 105551-04-0](/img/structure/B14318193.png)
(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol is a complex organic compound characterized by its unique dioxinopyridine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the dioxinopyridine ring, followed by the introduction of the methyl and hydroxymethyl groups. Specific reagents and catalysts, such as palladium or copper, may be used to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a precursor for developing new pharmaceuticals with specific biological activities.
Industry: It can be used in the synthesis of specialty chemicals and materials with desired properties.
Mecanismo De Acción
The mechanism by which (8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s dioxinopyridine structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
- (8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)ethanol
- (8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)amine
- (8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid
Uniqueness
Compared to similar compounds, (8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol stands out due to its specific hydroxymethyl group, which imparts unique reactivity and potential biological activity. This functional group allows for further chemical modifications, enhancing its versatility in various applications.
Propiedades
| 105551-04-0 | |
Fórmula molecular |
C9H11NO3 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
(8-methyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol |
InChI |
InChI=1S/C9H11NO3/c1-6-9-8(4-12-5-13-9)7(3-11)2-10-6/h2,11H,3-5H2,1H3 |
Clave InChI |
ARNOWFBQZLOFRK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C2=C1OCOC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14318126.png)

![1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene](/img/structure/B14318162.png)


